(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione
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Description
(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
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Biological Activity
The compound (4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione, commonly referred to by its IUPAC name, is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C24H25FN4O3
- Molecular Weight : 436.487 g/mol
- Purity : Typically 95%.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets in cellular pathways. Preliminary studies suggest that it may exert effects on various signaling pathways, particularly those related to cancer and inflammation. The compound's structure includes functional groups that allow for binding to enzymes and receptors involved in these processes.
Anticancer Activity
Research has indicated that the compound may inhibit the MEK-MAPK signaling pathway, which is often constitutively active in various solid tumors. In a study involving male Sprague-Dawley rats, the administration of a related MEK inhibitor demonstrated significant inhibition of phosphorylated MAPK (pMAPK) levels in liver and lung tissues. This suggests a potential for this compound to function as an anticancer agent by modulating this pathway .
In Vitro Studies
In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against pancreatic cancer cell lines where it displayed significant cytostatic activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Case Study 1: Inhibition of Tumor Growth
In a controlled study, the compound was administered to mice bearing xenograft tumors. Results showed a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to reduce tumor proliferation rates significantly while maintaining a favorable safety profile .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound has good bioavailability when administered orally. Plasma concentrations were monitored over time, showing a peak concentration at approximately 2 hours post-administration, with a half-life suggesting sustained therapeutic effects throughout the dosing interval .
Safety and Toxicity
Toxicology assessments indicated that while the compound is effective at inhibiting tumor growth, it also presents some toxicity at higher doses. Clinical signs of toxicity were observed in animal models at doses exceeding 100 mg/kg, necessitating careful dose management in potential therapeutic applications .
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-15-20(28-13-5-4-7-18(28)26-15)22(30)19-21(16-8-10-17(25)11-9-16)29(24(32)23(19)31)14-6-12-27(2)3/h4-5,7-11,13,21,30H,6,12,14H2,1-3H3/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFRLIBWHLLFOZ-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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